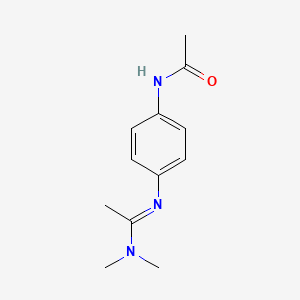
4-tert-Butyldimethylsilyloxy Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyldimethylsilyloxy Nebivolol is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including silyl ethers, fluorinated benzopyran rings, and amino alcohol moieties
Méthodes De Préparation
The synthesis of 4-tert-Butyldimethylsilyloxy Nebivolol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzopyran core, followed by the introduction of the silyl ether and fluorine substituents. The final step involves the coupling of the amino alcohol moiety to the benzopyran core. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
4-tert-Butyldimethylsilyloxy Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The silyl ether and fluorine substituents can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-tert-Butyldimethylsilyloxy Nebivolol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-tert-Butyldimethylsilyloxy Nebivolol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects depend on the specific targets and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-tert-Butyldimethylsilyloxy Nebivolol can be compared with other similar compounds, such as:
- This compound
- This compound These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields.
Propriétés
IUPAC Name |
2-[[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39F2NO5Si/c1-28(2,3)37(4,5)36-26-14-27(35-24-11-8-19(30)13-20(24)26)22(33)16-31-15-21(32)25-9-6-17-12-18(29)7-10-23(17)34-25/h7-8,10-13,21-22,25-27,31-33H,6,9,14-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQVIPAYBVQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F2NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747274 |
Source


|
| Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287115-86-9 |
Source


|
| Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)


![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)


